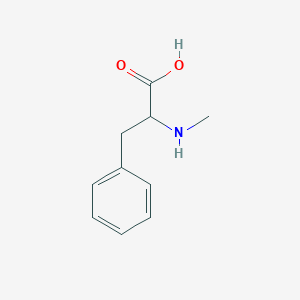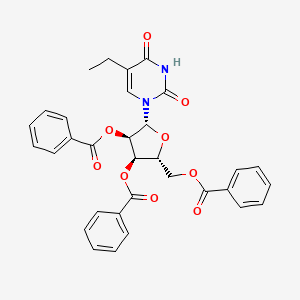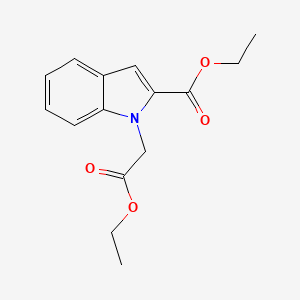![molecular formula C13H10N2 B3255653 3-Phenyl-1H-pyrrolo[2,3-c]pyridine CAS No. 25797-05-1](/img/structure/B3255653.png)
3-Phenyl-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
3-Phenyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has a unique structure that makes it a promising candidate for the development of new drugs with improved efficacy and fewer side effects.
Applications De Recherche Scientifique
Synthesis and Reactivity
- 3-Phenyl-1H-pyrrolo[2,3-c]pyridine and its derivatives demonstrate significant potential in chemical synthesis. For example, reactions of β-(lithiomethyl)azines with nitriles can produce compounds like 2-phenyl[1H]-pyrrolo[2,3-b]pyridine, illustrating the versatility in synthesizing pyrrolo-pyridines, quinolines, pyrazines, quinoxalines, and pyrimidines (Davis, Wakefield, & Wardell, 1992).
- Various synthetic routes for 1H-pyrrolo[2,3-b]pyridines have been explored, yielding a range of alkyl and aryl substituted derivatives. These compounds can undergo diverse chemical reactions like nitration, bromination, and iodination, showcasing their chemical reactivity and utility in further synthetic applications (Herbert & Wibberley, 1969).
Structural and Crystallographic Studies
- Crystallographic studies of various derivatives of 3-Phenyl-1H-pyrrolo[2,3-c]pyridine provide insights into their molecular structures and potential applications. For instance, the structure of 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine highlights the importance of π–π interactions and intermolecular hydrogen bonds in stabilizing crystal structures (Selig et al., 2010).
- The X-ray structure of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester, another derivative, provides valuable information about molecular packing and interplanar distances, contributing to a deeper understanding of molecular interactions in solid states (Chiaroni et al., 1994).
Mécanisme D'action
The compound’s mechanism of action often relates to its biological activity. In the case of 3-Phenyl-1H-pyrrolo[2,3-c]pyridine, it may interact with specific cellular targets. For instance, recent studies have suggested that it acts as a colchicine-binding site inhibitor, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . Further investigations are needed to elucidate its precise mode of action.
Orientations Futures
Propriétés
IUPAC Name |
3-phenyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-8-15-13-9-14-7-6-11(12)13/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDMFHAOSWJXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1H-pyrrolo[2,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3255572.png)


![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3255595.png)




![1-[3-(2-Hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol](/img/structure/B3255634.png)


![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/structure/B3255664.png)
![Methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate](/img/structure/B3255682.png)
